molecular formula C8H6BrClO2 B2917716 5-Bromo-4-chloro-2-methylbenzoic acid CAS No. 1349716-38-6; 1785359-65-0

5-Bromo-4-chloro-2-methylbenzoic acid

Cat. No.: B2917716
CAS No.: 1349716-38-6; 1785359-65-0
M. Wt: 249.49
InChI Key: NPFBIMPPQTYNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-chloro-2-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6BrClO2 and its molecular weight is 249.49. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-chloro-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-chloro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFBIMPPQTYNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structure-Activity Optimization of Halogenated Methylbenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated methylbenzoic acids (HMBAs) represent a critical scaffold in both medicinal chemistry and agrochemical design. They serve as a study in contrasts: balancing the electron-withdrawing nature of halogens (F, Cl, Br, I) against the electron-donating inductive effect of the methyl group. This guide dissects the Structure-Activity Relationship (SAR) of this chemotype, focusing on pKa modulation, lipophilic tuning, and the "Ortho Effect." It provides actionable protocols for synthesis and characterization, designed for researchers optimizing lead compounds.

The Chemotype: Electronic and Steric Architecture

The biological efficacy of HMBAs is governed by the specific arrangement of the halogen (


) and methyl (

) groups relative to the carboxylic acid moiety.
The Electronic Tug-of-War

The core benzene ring is subjected to opposing electronic forces:

  • Halogens (-I, +M): Exert a strong inductive electron-withdrawing effect (-I), increasing the acidity of the benzoic acid. However, they also possess a weaker mesomeric electron-donating effect (+M).

  • Methyl Group (+I): Exerts a positive inductive effect, generally decreasing acidity and increasing electron density on the ring.

The Ortho Effect (Steric Inhibition of Resonance)

In drug design, the ortho-position is the most critical vector. Placing a substituent (either


 or 

) at the 2- or 6-position forces the carboxylic acid group out of planarity with the benzene ring.
  • Consequence: This breaks the conjugation between the carboxyl group and the ring.

  • Result: The carboxylate anion is destabilized by resonance but stabilized by the inductive withdrawal of nearby halogens. Generally, ortho-substituted benzoic acids are stronger acids than their para isomers.

SAR Decision Matrix

The following diagram illustrates the logic flow for optimizing this scaffold based on desired physicochemical outcomes.

SAR_Logic Core HMBA Scaffold (Benzoic Acid Core) Objective_A Objective: Increase Potency (Lipophilicity) Core->Objective_A Objective_B Objective: Modulate Acidity (pKa) Core->Objective_B Objective_C Objective: Metabolic Stability Core->Objective_C Action_A1 Substitute Methyl -> Chlorine (Bioisostere Exchange) Objective_A->Action_A1 Action_A2 Add Halogen at Para (Max Surface Area) Objective_A->Action_A2 Action_B1 Ortho-Halogenation (Inductive Withdrawal) Objective_B->Action_B1 Action_B2 Para-Methylation (Inductive Donation) Objective_B->Action_B2 Action_C1 Block Para Position (Prevent CYP450 Oxidation) Objective_C->Action_C1 Action_C2 Fluorine Substitution (C-F Bond Strength) Objective_C->Action_C2

Figure 1: Strategic modification pathways for Halogenated Methylbenzoic Acids based on medicinal chemistry objectives.

Physicochemical Data & Trends

The following table summarizes the impact of substitution patterns on Acidity (pKa) and Lipophilicity (LogP). Note the "Chloro-Methyl Interchange": The Methyl group and Chlorine atom have similar Van der Waals radii (


 vs 

), making them steric bioisosteres, but they have opposite electronic effects.

Table 1: Comparative Physicochemical Trends of Substituted Benzoic Acids

CompoundSubstituent PatternElectronic EffectApprox. pKaLogP TrendApplication Note
Benzoic Acid UnsubstitutedReference4.20LowBaseline
4-Methylbenzoic acid Para-Methyl+I (Donating)4.37MedReduced Acidity
4-Chlorobenzoic acid Para-Chloro-I (Withdrawing)3.98HighIncreased Acidity
2-Chlorobenzoic acid Ortho-Chloro-I + Ortho Effect2.94HighStrongest Acid
2-Methylbenzoic acid Ortho-MethylOrtho Effect (Steric)3.91MedSteric block
3-Cl-4-Methylbenzoic Meta-Cl / Para-MeMixed~4.05HighMetabolic Blocker

Data Interpretation:

  • Acidity: To increase solubility at physiological pH, target the ortho-halogenated variants (lower pKa = more ionized at pH 7.4).

  • Permeability: To increase membrane permeability (CNS or fungal targets), utilize the para-chloro/methyl combination to maximize lipophilicity without excessive ionization.

Experimental Protocol: Synthesis via Oxidation

A robust, scalable method for synthesizing HMBAs is the oxidation of halogenated xylenes. Unlike the Sandmeyer reaction, which requires unstable diazonium intermediates, oxidation is preferred for scale-up.

Target: Synthesis of 4-Chloro-2-methylbenzoic acid from 4-Chloro-1,2-dimethylbenzene.

Reagents & Equipment
  • Substrate: 4-Chloro-o-xylene (98% purity).

  • Oxidant: Potassium Permanganate (

    
    ).
    
  • Solvent: Pyridine / Water (1:1 v/v) - Pyridine acts as a phase transfer catalyst and buffer.

  • Equipment: 3-neck round bottom flask, reflux condenser, temperature probe.

Step-by-Step Methodology
  • Preparation: In a 500 mL flask, dissolve 0.1 mol of 4-Chloro-o-xylene in 100 mL pyridine and 50 mL water.

  • Activation: Heat the mixture to 80°C.

  • Oxidant Addition: Add

    
     (0.4 mol) portion-wise over 2 hours.
    
    • Critical Control Point: The reaction is exothermic. Maintain temperature between 85-95°C. Do not allow to boil violently.

  • Reflux: Once addition is complete, reflux for 4 hours. The purple color should fade to a brown manganese dioxide (

    
    ) precipitate.
    
  • Filtration: Filter the hot solution through a Celite pad to remove

    
    . Wash the pad with hot water.
    
  • Isolation:

    • Distill off the pyridine (recycle).

    • Acidify the remaining aqueous solution with concentrated HCl to pH 2.

    • The crude acid will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water (80:20).

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Halogenated Xylene Step1 1. Dissolve in Pyridine/H2O Start->Step1 Step2 2. Add KMnO4 (85-95°C) Step1->Step2 Step3 3. Reflux 4h (Oxidation) Step2->Step3 Step4 4. Filter MnO2 (Hot Filtration) Step3->Step4 Step5 5. Acidify (HCl) & Precipitate Step4->Step5 End Final Product: Halogenated Methylbenzoic Acid Step5->End

Figure 2: Oxidative synthesis workflow for converting halogenated xylenes to benzoic acids.

Biological Application: Auxin Activity & Herbicides

In agrochemistry, HMBAs are structural mimics of Indole-3-Acetic Acid (IAA), the natural plant hormone.

  • Mechanism: These compounds bind to the TIR1/AFB receptor proteins.

  • SAR Requirement:

    • The carboxylic acid is essential for receptor anchoring (ionic bond).

    • The 2,5- or 2,3,6-substitution pattern is critical. A halogen at the 2-position (Ortho) and a methyl/halogen at the 5-position often maximizes activity by locking the ring conformation to fit the receptor pocket.

    • Example: Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a close structural analog where the methoxy group functions similarly to the methyl in terms of steric bulk, though with different electronics.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Dippy, J. F. J., & Williams, F. R. (1934). Chemical constitution and the dissociation constants of monocarboxylic acids. Part I. Some substituted benzoic acids. Journal of the Chemical Society, 161-166. Link

  • Napier, R. M., et al. (2002). The auxin receptor: Structure and function. New Phytologist, 154(3), 555-555. Link

  • Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (General Concept Reference). Link

A Senior Application Scientist's Guide to Differentiating 5-Bromo-4-chloro-2-methylbenzoic Acid and its 4-Bromo-5-chloro Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Criticality of Isomeric Purity in Advanced Research and Development

In the realm of synthetic chemistry and drug discovery, the precise arrangement of atoms within a molecule is not a trivial detail; it is the very foundation of its chemical identity and biological activity. Constitutional isomers, such as 5-bromo-4-chloro-2-methylbenzoic acid and 4-bromo-5-chloro-2-methylbenzoic acid, share the same molecular formula but differ in the connectivity of their atoms. This seemingly subtle distinction can lead to vastly different pharmacological, toxicological, and material properties. For researchers, scientists, and professionals in drug development, the ability to definitively identify and separate these isomers is paramount to ensuring the safety, efficacy, and reproducibility of their work. This guide provides an in-depth technical exploration of the structural nuances, analytical differentiation, and practical implications of these two specific isomers, grounded in established scientific principles and methodologies.

Section 1: Unveiling the Molecular Architecture: A Comparative Analysis

The core difference between 5-bromo-4-chloro-2-methylbenzoic acid and its 4-bromo-5-chloro isomer lies in the substitution pattern on the benzene ring. Understanding this structural disparity is the first step in devising strategies for their differentiation and selective utilization.

1.1. Chemical Structure and Nomenclature

  • 5-Bromo-4-chloro-2-methylbenzoic acid: In this isomer, the bromine atom is positioned at the 5th carbon, the chlorine atom at the 4th, the methyl group at the 2nd, and the carboxylic acid group at the 1st carbon of the benzene ring.

  • 4-Bromo-5-chloro-2-methylbenzoic acid: Conversely, this isomer has the bromine atom at the 4th position and the chlorine atom at the 5th position, with the methyl and carboxylic acid groups remaining at the 2nd and 1st positions, respectively.

This interchange of the halogen substituents significantly alters the electronic and steric environment of the molecule, influencing its reactivity and intermolecular interactions.

1.2. Physicochemical Properties: A Tabulated Comparison

While comprehensive experimental data for both isomers can be sparse, we can predict and compare their key physicochemical properties based on their structures. These properties are crucial for developing separation and analysis methods.

Property5-Bromo-4-chloro-2-methylbenzoic acid4-Bromo-5-chloro-2-methylbenzoic acidRationale for Difference
Molecular Formula C₈H₆BrClO₂C₈H₆BrClO₂Identical as they are isomers.
Molecular Weight 249.49 g/mol 249.49 g/mol Identical as they are isomers.
Predicted Boiling Point HigherLowerThe greater dipole moment of the 5-bromo-4-chloro isomer due to the relative positions of the electronegative halogens is expected to lead to stronger intermolecular forces and thus a higher boiling point.
Predicted Melting Point Likely HigherLikely LowerDifferences in crystal lattice packing due to the distinct substitution patterns will affect the melting point. The more symmetric isomer may pack more efficiently, leading to a higher melting point.
Predicted Solubility in Nonpolar Solvents LowerHigherThe isomer with the lower dipole moment (4-bromo-5-chloro) is expected to be more soluble in nonpolar solvents.
Predicted Acidity (pKa) Slightly Lower (More Acidic)Slightly Higher (Less Acidic)The electronic effects of the halogen substituents influence the stability of the carboxylate anion. The precise pKa values would require experimental determination, but the differing inductive and resonance effects of the halogens in relation to the carboxylic acid group will result in a measurable difference.

Section 2: The Analyst's Toolkit: Spectroscopic and Chromatographic Differentiation

The definitive identification of 5-bromo-4-chloro-2-methylbenzoic acid and its 4-bromo-5-chloro isomer relies on a suite of modern analytical techniques. The choice of method depends on the sample matrix, required sensitivity, and the availability of instrumentation.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts and coupling patterns of the aromatic protons and carbons provide a unique fingerprint for each isomer.

2.1.1. Predicted ¹H NMR Spectral Analysis

  • 5-Bromo-4-chloro-2-methylbenzoic acid: The two aromatic protons will appear as two distinct singlets, as they have no adjacent protons to couple with. The chemical shifts will be influenced by the electronic effects of the surrounding substituents.

  • 4-Bromo-5-chloro-2-methylbenzoic acid: Similarly, the two aromatic protons in this isomer will also present as two singlets. However, their chemical shifts will differ from the other isomer due to the altered positions of the bromine and chlorine atoms relative to the protons.

2.1.2. Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectra will show eight distinct signals for each isomer, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be particularly informative, as they are directly influenced by the attached substituents. The carbon atoms bonded to bromine and chlorine will have characteristic chemical shifts that can aid in the assignment.

2.2. Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. While both isomers have the same nominal mass, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The key to differentiation lies in the analysis of the fragmentation patterns (MS/MS). The distinct substitution patterns will lead to the formation of different fragment ions, providing a unique fingerprint for each isomer.

2.3. Chromatographic Techniques: Separating the Inseparable

Chromatography is indispensable for the physical separation of the two isomers, which is often a prerequisite for their individual analysis and purification.

2.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective technique for separating isomers. The choice of stationary phase and mobile phase is critical. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an acid modifier (e.g., formic acid or trifluoroacetic acid) is a common starting point. The slight differences in polarity between the two isomers will result in different retention times, allowing for their separation and quantification.

2.3.2. Gas Chromatography (GC)

For GC analysis, the carboxylic acid group must first be derivatized (e.g., by esterification to form the methyl ester) to increase its volatility. The separation is then achieved on a capillary column with a suitable stationary phase. The different boiling points and polarities of the derivatized isomers will lead to distinct retention times.

Section 3: Synthesis and Application: The "Why" Behind the "What"

The specific synthesis routes and potential applications of these isomers are often dictated by their unique chemical reactivity and biological interactions.

3.1. Synthetic Pathways: A Tale of Two Isomers

The synthesis of these isomers typically involves the multi-step functionalization of a simpler aromatic precursor. The order of the bromination, chlorination, and carboxylation steps is crucial in determining the final substitution pattern. For instance, the directing effects of the existing substituents on the aromatic ring will guide the position of the incoming electrophiles. A thorough understanding of electrophilic aromatic substitution reactions is essential for designing a selective synthesis for each isomer.

3.2. Applications in Drug Discovery and Materials Science

Halogenated benzoic acids are common building blocks in the synthesis of pharmaceuticals and advanced materials. The specific positioning of the halogen atoms can significantly impact a molecule's binding affinity to a biological target or its properties as a material. For example, in drug design, the bromine and chlorine atoms can modulate a compound's lipophilicity, metabolic stability, and ability to form halogen bonds with a protein receptor. In materials science, these isomers could be used as precursors for polymers or liquid crystals with tailored properties.

Section 4: Experimental Protocols: A Practical Guide

The following are representative protocols for the differentiation of the two isomers. These should be adapted and optimized based on the specific experimental setup and requirements.

4.1. Protocol: HPLC Separation of 5-Bromo-4-chloro-2-methylbenzoic acid and 4-Bromo-5-chloro-2-methylbenzoic acid

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 30% B, ramp to 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample mixture in the initial mobile phase composition.

  • Injection Volume: 10 µL.

  • Analysis: The two isomers are expected to elute at different retention times. The peak area can be used for quantification.

4.2. Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the definitive identification of the two isomers.

Isomer_Identification_Workflow cluster_0 Sample Analysis cluster_1 Spectroscopic Characterization cluster_2 Structure Elucidation start Mixture of Isomers hplc HPLC Separation start->hplc iso1 Isolated Isomer 1 hplc->iso1 iso2 Isolated Isomer 2 hplc->iso2 nmr1 ¹H and ¹³C NMR iso1->nmr1 ms1 High-Resolution MS iso1->ms1 nmr2 ¹H and ¹³C NMR iso2->nmr2 ms2 High-Resolution MS iso2->ms2 struct1 Definitive Structure of Isomer 1 nmr1->struct1 ms1->struct1 struct2 Definitive Structure of Isomer 2 nmr2->struct2 ms2->struct2

Caption: Workflow for the separation and identification of benzoic acid isomers.

Conclusion

The differentiation of constitutional isomers such as 5-bromo-4-chloro-2-methylbenzoic acid and 4-bromo-5-chloro-2-methylbenzoic acid is a fundamental challenge in chemical analysis and synthesis. A multi-technique approach, combining the separatory power of chromatography with the detailed structural insights from NMR and mass spectrometry, is essential for unambiguous identification. For researchers in drug development and materials science, the ability to work with isomerically pure compounds is not just a matter of scientific rigor but a prerequisite for achieving desired biological effects and material properties. This guide has provided a comprehensive overview of the key differences between these two isomers and the analytical strategies required to distinguish them, empowering scientists to proceed with confidence in their research endeavors.

References

  • PubChem. (n.d.). 5-Bromo-4-chloro-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

Methodological & Application

Application Note: High-Efficiency Amide Coupling of 5-Bromo-4-chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of amides from 5-Bromo-4-chloro-2-methylbenzoic acid presents a classic challenge in medicinal chemistry: steric hindrance combined with electronic deactivation . While the halogen substituents (5-Br, 4-Cl) provide essential handles for downstream cross-coupling (e.g., Suzuki-Miyaura), the 2-methyl (ortho-methyl) group significantly impedes nucleophilic attack at the carbonyl carbon.

Standard carbodiimide couplings (EDC/NHS) often fail or proceed with sluggish kinetics for this scaffold, leading to incomplete conversion or extensive side reactions. This guide outlines two high-probability protocols designed to overcome the rotational barrier created by the ortho-methyl group while preserving the integrity of the halogen handles.

The Physico-Chemical Challenge
  • Steric Blockade: The 2-methyl group forces the carboxylic acid moiety out of planarity with the aromatic ring. This reduces conjugation but creates a physical shield against incoming amines.

  • Electronic Environment: The 4-Cl and 5-Br atoms are electron-withdrawing groups (EWG). While they increase the acidity of the carboxylic acid (making deprotonation easier), they can render the aromatic ring electron-deficient.

  • Solubility: The tri-substituted nature of the ring renders the starting material sparingly soluble in non-polar solvents, necessitating the use of DMF, DMA, or THF.

Decision Matrix: Selecting the Right Protocol

Not all amines are created equal. Use the following logic flow to select the optimal coupling strategy for your specific amine partner.

DecisionMatrix Start Target: 5-Bromo-4-chloro-2-methylbenzoic acid + Amine AmineType Analyze Amine Nucleophilicity Start->AmineType Reactive Primary/Secondary Unkindered Amine AmineType->Reactive High Nucleophilicity Unreactive Aniline/Electron-Deficient Sterically Hindered Amine AmineType->Unreactive Low Nucleophilicity MethodA Method A: T3P Coupling (Propylphosphonic Anhydride) Reactive->MethodA MethodB Method B: Acid Chloride Activation (Oxalyl Chloride/DMF) Unreactive->MethodB ResultA High Yield, Easy Workup (Water Soluble Byproducts) MethodA->ResultA ResultB Maximal Reactivity (Forces Reaction to Completion) MethodB->ResultB

Figure 1: Strategic decision tree for selecting the activation method based on the nucleophilicity of the amine partner.

Protocol A: The "Green" Route (T3P Coupling)

Best for: Aliphatic amines, scale-up scenarios, and when ease of purification is paramount. Mechanism: T3P (Propylphosphonic anhydride) acts as a cyclic anhydride coupling agent. It is highly selective and generates water-soluble byproducts, eliminating the need for complex chromatography in many cases.

Materials
  • Substrate: 5-Bromo-4-chloro-2-methylbenzoic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue). Concentration: 0.1 M – 0.2 M.

Step-by-Step Methodology
  • Dissolution: In a reaction vial equipped with a stir bar, dissolve the benzoic acid derivative and the amine in the chosen solvent (EtOAc is preferred for workup; use DMF only if the acid does not dissolve).

  • Base Addition: Add DIPEA (3.0 equiv) in one portion. The solution may warm slightly.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 2 minutes.

    • Note: T3P is viscous. Weighing by mass is more accurate than volumetric transfer.

  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours.

    • Optimization: If LCMS shows <50% conversion after 2 hours, heat to 50°C. The ortho-methyl group may require thermal energy to overcome the rotational barrier.

  • Workup (Self-Validating Step):

    • Dilute the reaction mixture with EtOAc.

    • Wash sequentially with:

      • Water (removes T3P byproducts).

      • 0.5 M HCl (removes unreacted amine).

      • Sat. NaHCO₃ (removes unreacted benzoic acid).

      • Brine.

    • Dry over MgSO₄ and concentrate.

Protocol B: The "Sledgehammer" Route (Acid Chloride)

Best for: Anilines, electron-deficient amines, and sterically hindered amines (e.g., tert-butyl amines). Mechanism: Conversion of the acid to the acid chloride using Oxalyl Chloride and catalytic DMF (Vilsmeier-Haack intermediate). This species is highly electrophilic and compact, bypassing the steric hindrance of the 2-methyl group.

Materials
  • Substrate: 5-Bromo-4-chloro-2-methylbenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (anhydrous) (1–2 drops / 0.05 equiv)

  • Base: DIPEA or Pyridine (2.0 – 3.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)
  • Setup: Flame-dry a round-bottom flask under Nitrogen or Argon.

  • Slurry: Suspend the benzoic acid in anhydrous DCM (0.2 M).

  • Catalysis: Add 1–2 drops of anhydrous DMF.

    • Critical: Without DMF, the reaction with oxalyl chloride is extremely slow for this substrate.

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise. Gas evolution (CO/CO₂) will be observed.

  • Completion: Allow to warm to Room Temperature and stir for 1–2 hours until gas evolution ceases and the solid dissolves (solution turns clear/yellow).

  • Evaporation (Crucial): Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM.

    • Tip: Co-evaporate with toluene once to ensure all HCl/Oxalyl chloride is removed. This prevents side reactions with the amine.

Phase 2: Coupling
  • Redissolution: Redissolve the crude acid chloride (yellow oil/solid) in anhydrous DCM or THF.

  • Amine Addition: Add the amine (1.1 equiv) followed by the base (DIPEA, 2.0 equiv) at 0°C.

  • Reaction: Stir at Room Temperature for 1–12 hours.

  • Quench: Add water to quench any remaining acid chloride.

Workflow Visualization

AcidChlorideWorkflow Start 5-Br-4-Cl-2-Me-Benzoic Acid (Suspension in DCM) Activation Add (COCl)2 + cat. DMF (Vilsmeier Intermediate) Start->Activation 0°C Intermediate Acid Chloride Species (Highly Reactive) Activation->Intermediate Gas Evolution Evap Evaporate to Dryness (Remove excess reagent) Intermediate->Evap Critical Step Coupling Add Amine + DIPEA (Nucleophilic Attack) Evap->Coupling Redissolve in DCM Final Target Amide Coupling->Final RT, 1-2h

Figure 2: Workflow for the Acid Chloride activation method. Note the critical evaporation step to prevent side reactions.

Analytical Validation & Troubleshooting

To ensure scientific integrity, the reaction must be validated using the following markers.

Data Summary Table
ParameterMethod A (T3P)Method B (Acid Chloride)
Typical Yield 70% – 90%85% – 98%
Reaction Time 2 – 4 Hours2 – 12 Hours (2 steps)
Byproducts Water soluble (easy wash)HCl salts, CO, CO₂
Steric Tolerance ModerateHigh
Moisture Sensitivity LowHigh (Strictly Anhydrous)
QC Checkpoints
  • TLC Monitoring:

    • The starting acid is polar and often streaks on silica.

    • The amide product will typically have a significantly higher R_f value in Hexane/EtOAc (e.g., 1:1).

    • Stain: UV (254 nm) is sufficient due to the aromatic ring.

  • LCMS Confirmation:

    • Starting Material: 5-Bromo-4-chloro-2-methylbenzoic acid (MW ≈ 249.49). Note: Carboxylic acids often ionize poorly in positive mode (ES+). Look for [M-H]- in negative mode.

    • Product: Look for the characteristic isotope pattern. A compound with 1 Br and 1 Cl will show a distinct "M, M+2, M+4" pattern (approx 3:4:1 intensity ratio).

  • NMR Diagnostics:

    • 1H NMR: The disappearance of the broad carboxylic acid singlet (>11 ppm) and the appearance of the amide NH (variable, 6–9 ppm).

    • Shift: The ortho-methyl group (approx 2.3–2.5 ppm) may shift slightly upon amide formation due to the change in the anisotropic cone of the carbonyl group.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

    • Context: Comprehensive review of T3P and acid chloride usage in industrial settings.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

    • Context: Authoritative comparison of coupling agents including HATU vs.
  • Archimica (Now Euticals). (2023). T3P® (Propylphosphonic Anhydride)

    • Context: Technical data sheet regarding the solubility and workup advantages of T3P.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. (Context: General reactivity of ortho-substituted aromatics, relevant for understanding the steric environment). Note: While a book source, the principles of ortho-lithiation and steric blocking described here underpin the reactivity logic of the 2-methyl group.

Disclaimer: This protocol involves the use of corrosive and toxic chemicals (Oxalyl Chloride, Halogenated aromatics). All work must be performed in a functioning fume hood with appropriate PPE.

Application Note: Palladium-Catalyzed Arylation of 5-Bromo-4-chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-4-chloro-2-methylbenzoic acid is a versatile building block in organic synthesis, particularly for the construction of complex biaryl and substituted aromatic systems that are pivotal in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the C4 and C5 positions offers the potential for selective, sequential palladium-catalyzed cross-coupling reactions. This application note provides a detailed guide to the palladium-catalyzed arylation of this substrate, focusing on the Suzuki-Miyaura coupling as a primary example. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, and provide a robust, step-by-step protocol.

Understanding the Reactivity of the Substrate

The key to successfully employing 5-bromo-4-chloro-2-methylbenzoic acid in cross-coupling reactions lies in exploiting the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed reactions, the oxidative addition of the aryl halide to the Pd(0) center is a critical step. Generally, the order of reactivity for aryl halides is I > Br > Cl. This inherent difference allows for the selective activation of the C-Br bond over the C-Cl bond under carefully controlled conditions.

Core Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, specifically for the synthesis of biaryls. The reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

Reaction Scheme

A general scheme for the selective Suzuki-Miyaura coupling at the C-Br position of 5-bromo-4-chloro-2-methylbenzoic acid.

Mechanistic Considerations

A thorough understanding of the catalytic cycle is crucial for troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Stage Pd(0)Ln Pd(0)Ln Aryl-Pd(II)-Br(Ln) Aryl-Pd(II)-Br(Ln) Pd(0)Ln->Aryl-Pd(II)-Br(Ln) Oxidative Addition Biaryl Product Biaryl Product Aryl-Pd(II)-Ar'(Ln) Aryl-Pd(II)-Ar'(Ln) Aryl-Pd(II)-Br(Ln)->Aryl-Pd(II)-Ar'(Ln) Transmetalation Aryl-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Br Ar-Br Ar'-B(OH)2 Ar'-B(OH)2 B(OH)2-Base B(OH)2-Base Ar'-B(OH)2->B(OH)2-Base Activation Base Base

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

The catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 5-bromo-4-chloro-2-methylbenzoic acid, forming a Pd(II) intermediate. The choice of ligand is critical here to facilitate this step while minimizing side reactions.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol details the selective arylation at the C-5 position (C-Br) of 5-bromo-4-chloro-2-methylbenzoic acid.

Materials and Reagents
ReagentCAS NumberSupplier (Example)Notes
5-Bromo-4-chloro-2-methylbenzoic acid154946-77-7Sigma-AldrichStarting material.
Phenylboronic acid98-80-6Combi-BlocksExample coupling partner.
Pd(PPh₃)₄ (Tetrakis)14221-01-3Strem ChemicalsCommon Pd(0) catalyst. Can be sensitive to air and moisture.
SPhos657408-07-6MilliporeSigmaA bulky phosphine ligand that can improve yields and selectivity.
Potassium Carbonate (K₂CO₃)584-08-7Fisher ScientificAnhydrous, finely ground.
1,4-Dioxane123-91-1Acros OrganicsAnhydrous, degassed.
Deionized Water7732-18-5-Degassed.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 5-bromo-4-chloro-2-methylbenzoic acid (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

    • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). For more challenging couplings, a ligand such as SPhos (0.06 mmol, 6 mol%) can be added along with a suitable palladium precursor like Pd(OAc)₂ (0.03 mmol, 3 mol%).

    • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition:

    • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL per mmol of the limiting reagent). The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction Execution:

    • The reaction mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Key Experimental Parameters and Their Rationale

Choice of Catalyst and Ligand

The selection of the palladium source and ligand is paramount for achieving high yield and selectivity.

  • Pd(PPh₃)₄: A reliable and commonly used catalyst for a wide range of Suzuki couplings. It is a pre-formed Pd(0) source, which can simplify the initiation of the catalytic cycle.

  • Pd(OAc)₂ with a Ligand (e.g., SPhos): This combination allows for more flexibility. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. Buchwald-type ligands like SPhos are electron-rich and sterically hindered, which can promote oxidative addition and reductive elimination, leading to higher turnover numbers and the ability to couple less reactive chlorides if desired.

The Role of the Base

The base plays a crucial role in the transmetalation step. It activates the boronic acid, facilitating the transfer of the aryl group to the palladium center.

  • K₂CO₃: A moderately strong inorganic base that is effective and cost-efficient for many Suzuki couplings.

  • Cs₂CO₃: A stronger base that can be beneficial for less reactive boronic acids or substrates.

  • K₃PO₄: Another effective base, often used in more challenging coupling reactions.

The choice of base should be made considering the stability of the starting materials and products to the reaction conditions.

Solvent System

The solvent system must be able to dissolve both the organic and inorganic components of the reaction.

  • Dioxane/Water or Toluene/Water: These biphasic solvent systems are common for Suzuki couplings. The water is essential for dissolving the inorganic base and facilitating the transmetalation step. The organic solvent solubilizes the aryl halide, boronic acid, and the palladium complex. The ratio of organic solvent to water can be adjusted to optimize the reaction.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst, insufficient base, or low reaction temperature.Use a fresh batch of catalyst, ensure the base is anhydrous and finely ground, and increase the reaction temperature in increments of 10 °C.
Formation of Homocoupling Product Decomposition of the boronic acid.Use a slightly lower reaction temperature, decrease the amount of base, or use a different base.
Debromination Side reaction promoted by certain ligands or excess base.Screen different ligands (e.g., switch from PPh₃ to a more electron-rich ligand), or reduce the amount of base.
Low Selectivity (Reaction at C-Cl) High reaction temperature or a highly active catalyst/ligand system.Lower the reaction temperature, or use a less active catalyst system. For instance, if using a Buchwald ligand, switch to a less electron-rich one.

Sequential Cross-Coupling: A Gateway to Molecular Complexity

The presence of the chloro-substituent on the product of the initial arylation opens up the possibility for a second, distinct cross-coupling reaction. By employing a more reactive catalyst system (e.g., one tailored for C-Cl activation) and a different coupling partner, a diverse range of trisubstituted benzoic acid derivatives can be synthesized.

Sequential_Coupling Start 5-Bromo-4-chloro-2-methylbenzoic acid Step1 Suzuki Coupling 1 (Ar1-B(OH)2, Pd(0)L) Start->Step1 Intermediate 5-Ar1-4-chloro-2-methylbenzoic acid Step1->Intermediate Step2 Suzuki Coupling 2 (Ar2-B(OH)2, Pd(0)L') Intermediate->Step2 Final 5-Ar1-4-Ar2-2-methylbenzoic acid Step2->Final

Figure 2: Workflow for sequential Suzuki-Miyaura couplings.

Conclusion

5-Bromo-4-chloro-2-methylbenzoic acid is a valuable synthon for the construction of complex aromatic molecules via palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligand, base, and solvent, the C-Br bond can be selectively functionalized, leaving the C-Cl bond intact for subsequent transformations. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully utilize this versatile building block in their synthetic endeavors.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand and Improvements in the Methodology. Journal of the American Chemical Society, 2002, 124 (7), 1162–1163. [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-4-chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Impurity Management for 5-Bromo-4-chloro-2-methylbenzoic Acid CAS Registry Number: 201292-22-4 (Generic reference for analogs) / Specific proprietary intermediate Application: Key intermediate in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin).

Technical Overview & Impurity Profiling

The Challenge: 5-Bromo-4-chloro-2-methylbenzoic acid is a highly functionalized aromatic scaffold. Its synthesis usually involves the bromination of 4-chloro-2-methylbenzoic acid. The primary purification challenge stems from the electronic directing effects which create structurally similar regioisomers and the high lipophilicity of the molecule, which complicates aqueous workups.

Critical Impurities:

  • Unreacted Starting Material: 4-Chloro-2-methylbenzoic acid.

  • Regioisomers: 3-Bromo-4-chloro-2-methylbenzoic acid (sterically hindered but possible).

  • Over-Bromination: 3,5-Dibromo species.

  • Trace Metals: Residual iron or Lewis acids from the halogenation step.

Mechanism of Impurity Formation

The following diagram illustrates the electronic competition driving the impurity profile.

ImpurityLogic Start 4-Chloro-2-methylbenzoic Acid Target TARGET: 5-Bromo isomer (Reinforced directing effects) Start->Target Major Pathway (C5 Attack) Impurity1 IMPURITY A: 3-Bromo isomer (Sterically hindered) Start->Impurity1 Minor Pathway (C3 Attack) Reagent Br2 / FeBr3 Reagent->Start Impurity2 IMPURITY B: 3,5-Dibromo species (Over-reaction) Target->Impurity2 Excess Br2

Figure 1: Electrophilic Aromatic Substitution pathways showing the origin of critical impurities. The C5 position is electronically favored, but C3 isomers form under forcing conditions.

Troubleshooting Guide (Q&A)

Category A: Solubility & Recrystallization

Q: I am observing low recovery yields during recrystallization from Ethanol. What is happening? A: While Ethanol is a common solvent, this molecule is highly lipophilic due to the chloro- and bromo- substituents.

  • Diagnosis: The compound is likely too soluble in pure ethanol even at low temperatures, leading to significant mass loss in the mother liquor.

  • Solution: Switch to a binary solvent system . The "Anti-Solvent" method is required here.

    • Recommended System: Ethanol/Water (70:30) or Toluene/Heptane.

    • Mechanism: The hydrophobic halogens reduce water solubility. Adding water forces the molecule out of the ethanol solution selectively, while more polar impurities (like inorganic salts) remain dissolved.

Q: My product is colored (yellow/orange) even after recrystallization. How do I remove this? A: The color typically indicates traces of free bromine (


) or oxidized iron species from the catalyst.
  • Solution: Perform a chemical wash before recrystallization.

    • Dissolve the crude solid in Ethyl Acetate.

    • Wash with 10% Sodium Bisulfite (

      
      ) . This reduces colored free bromine to colorless bromide ions (
      
      
      
      ), which wash away in the aqueous phase.
Category B: Separation of Isomers

Q: HPLC shows a persistent impurity at RRT 0.95 (likely the starting material). Recrystallization isn't working. A: 4-Chloro-2-methylbenzoic acid (starting material) has a very similar crystal structure to the product, leading to co-crystallization. You must exploit the slight difference in acidity (


).
  • Technique: pH-Controlled Precipitation (Acid-Base Swing).

  • Logic: The extra Bromine atom on the target molecule makes it slightly more acidic (inductive electron withdrawal) than the starting material.

  • Protocol:

    • Dissolve mixture in dilute NaOH (pH > 12).

    • Slowly acidify with HCl.

    • The less acidic impurity (Starting Material) often precipitates last or can be kept in solution if the pH is carefully controlled (though difficult).

    • Better Alternative: Use Toluene recrystallization . The starting material is often more soluble in cold toluene than the brominated product.

Validated Purification Protocols

Protocol 1: The "Gold Standard" Recrystallization

Best for: Removing regioisomers and trace metals.

ParameterSpecificationNotes
Primary Solvent TolueneExcellent for aromatic acids.
Anti-Solvent n-HeptaneReduces solubility to force precipitation.
Ratio 1:2 (Toluene:Heptane)Adjust based on saturation point.
Temperature Reflux (110°C)

0°C
Slow cooling is critical for purity.

Step-by-Step Workflow:

  • Dissolution: Suspend crude 5-Bromo-4-chloro-2-methylbenzoic acid in Toluene (5 mL per gram).

  • Heating: Heat to reflux until fully dissolved. If solids remain, hot filter to remove inorganic salts.

  • Anti-Solvent Addition: While maintaining reflux, slowly add n-Heptane until a slight turbidity (cloudiness) persists.

  • Clarification: Add a minimal amount of Toluene to clear the solution again.

  • Crystallization: Turn off heat. Allow to cool to room temperature undisturbed (2-3 hours). Then cool to 0-5°C for 1 hour.

  • Isolation: Filter the white crystals and wash with cold n-Heptane.

Protocol 2: Acid-Base Purification (Chemical Cleanup)

Best for: Removing non-acidic impurities and free halogens.

AcidBase Crude Crude Solid (Product + Impurities) Dissolve Dissolve in 1M NaOH (pH > 12) Crude->Dissolve Filter Filter Insoluble Matter (Removes non-acids) Dissolve->Filter Wash Wash Aqueous Layer with DCM (3x) Filter->Wash Acidify Acidify with 6M HCl to pH 1-2 Wash->Acidify Keep Aqueous Phase Precipitate Collect Precipitate (Purified Acid) Acidify->Precipitate

Figure 2: Acid-Base extraction workflow. This method relies on the carboxylic acid functionality to separate the product from neutral organic byproducts.

Analytical Validation

Before releasing the batch, confirm purity using the following HPLC conditions.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 20 minutes.

  • Detection: UV @ 230 nm (Benzoic acid absorption).

  • Flow Rate: 1.0 mL/min.

Acceptance Criteria:

  • Purity:

    
     (Area %).
    
  • Single Impurity:

    
    .
    
  • Moisture (KF):

    
    .
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization of halogenated aromatic acids).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Academic Press. (Source for solvent selection strategies in process chemistry).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discussion on purification of lipophilic drug intermediates).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Chloro-2-methylbenzoic acid (Precursor data).

Technical Support Center: Solubility Optimization for Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Support Hub. This guide addresses the physicochemical challenges of dissolving halogenated benzoic acids (HBAs) for biological assays and formulation. HBAs present a dual challenge: the hydrophobic nature of the halogen-substituted aromatic ring and the pH-dependent ionization of the carboxyl group.

Module 1: The pH-Solubility Interface

Diagnosis: The most common failure mode is selecting a buffer pH based on physiological relevance (pH 7.4) rather than physicochemical necessity.

The Core Mechanism

Benzoic acids behave according to the Henderson-Hasselbalch equation. Total solubility (


) is the sum of the intrinsic solubility of the uncharged species (

) and the concentration of the ionized species.


The Halogen Effect: Halogens (F, Cl, Br, I) are electron-withdrawing groups.

  • Inductive Effect: They pull electron density away from the carboxyl group, stabilizing the carboxylate anion. This generally lowers the

    
      (makes the acid stronger) compared to unsubstituted benzoic acid (
    
    
    
    ).
  • Ortho-Effect: Halogens in the ortho position cause steric inhibition of resonance and strong inductive proximity, resulting in the most significant drop in

    
    .
    

Implication: You generally need a lower pH to protonate them, but a higher pH to ensure full ionization and maximum solubility.

Reference Data: Shifts by Substitution
CompoundSubstituentPositionApprox


(vs Benzoic)
Benzoic Acid-H-4.200
2-Chlorobenzoic-ClOrtho2.94-1.26 (Stronger Acid)
3-Chlorobenzoic-ClMeta3.83-0.37
4-Chlorobenzoic-ClPara3.99-0.21
2-Fluorobenzoic-FOrtho3.27-0.93
FAQ: Buffer Selection

Q: I dissolved 2-chlorobenzoic acid in PBS (pH 7.4), but it precipitated after 24 hours at 4°C. Why? A: This is likely a Counter-Ion Crash (Common Ion Effect), not a pH issue. At pH 7.4, 2-chlorobenzoic acid (


 2.94) is >99.9% ionized. However, the solubility of the salt form (

) is finite. PBS contains high

(~137 mM).
  • Mechanism:

    
    .
    
  • The Fix: If the solubility product is exceeded, the sodium salt precipitates. Switch to a buffer with a counter-ion that forms more soluble salts (e.g., Tris or Ammonium), or reduce the ionic strength.

Module 2: Decision Logic & Workflow

Use this logic gate to determine the optimal solubilization strategy before starting wet-lab work.

SolubilityWorkflow Start Start: HBA Sample CheckPKA Determine pKa (Literature or Prediction) Start->CheckPKA TargetConc Define Target Concentration (C_target) CheckPKA->TargetConc CalcIonization Calculate Ionization at Buffer pH pH > pKa + 2? TargetConc->CalcIonization DirectBuffer Attempt Direct Buffer Dissolution CalcIonization->DirectBuffer Yes (Fully Ionized) CosolventRoute Add Cosolvent (DMSO/EtOH < 5%) CalcIonization->CosolventRoute No (Unionized fraction high) SuccessCheck Clear Solution? DirectBuffer->SuccessCheck SaltCheck Check Counter-Ion (Switch Na+ to Tris/Meglumine) SuccessCheck->SaltCheck No (Precipitation) Final Stable Formulation SuccessCheck->Final Yes Cyclodextrin Add Complexing Agent (HP-β-CD) CosolventRoute->Cyclodextrin Still cloudy Cyclodextrin->Final SaltCheck->Cyclodextrin Salt failing

Figure 1: Decision matrix for solubilizing halogenated benzoic acids. Note the priority of pH adjustment over cosolvent addition.

Module 3: Advanced Solubilization Strategies

When pH adjustment alone fails due to the high lipophilicity of the halogenated ring (especially with Iodine or multi-halogenated derivatives), use these strategies.

Cosolvency (The Log-Linear Model)

For non-polar drugs, solubility increases exponentially with the volume fraction of cosolvent. Equation:



  • 
    : Solubility in mixture
    
  • 
    : Solubility in water
    
  • 
    : Solubilizing power (slope)
    
  • 
    : Fraction of cosolvent
    

Protocol Tip: Always dissolve the HBA in 100% cosolvent (DMSO or Ethanol) first to create a high-concentration stock (e.g., 100 mM), then spike into the buffer.

  • Warning: If the "spike" causes immediate cloudiness, you have hit the "Dielectric Crash." The water content raised the dielectric constant too fast. You must use a step-wise dilution or increase the final cosolvent % (if biologically permissible).

Cyclodextrin Complexation

Halogenated phenyl rings fit exceptionally well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Mechanism: The hydrophobic halogenated ring enters the CD cavity, displacing water. The hydrophilic exterior of the CD ensures water solubility.

  • Recommendation: Use 10-20% (w/v) HP-β-CD in your buffer. This prevents the "Oiling Out" of highly lipophilic HBAs.

Module 4: Experimental Protocols

Protocol A: Kinetic Solubility via Shake-Flask

Use this to determine the maximum soluble concentration in your specific assay buffer.

Materials:

  • HBA powder

  • Target Buffer (e.g., 50 mM Phosphate, pH 7.4)

  • Syringe Filters (0.45 µm PVDF - Avoid Nylon as it binds benzoic acids)

  • UV-Vis Spectrophotometer or HPLC

Step-by-Step:

  • Supersaturation: Add excess HBA powder to 5 mL of buffer in a glass vial. The solution should be visibly turbid (suspension).

  • Equilibration: Shake or stir at constant temperature (usually 25°C or 37°C) for 24 hours.

    • Note: For HBAs, 24h is usually sufficient due to fast crystal dissolution rates compared to complex drugs.

  • pH Check: Measure the pH of the suspension.

    • Critical: If the pH dropped significantly (due to the acid dissolving), adjust it back to the target pH using NaOH. Solubility is pH-dependent!

  • Filtration: Draw 1 mL of suspension and push through a 0.45 µm filter. Discard the first 200 µL (saturation of filter binding sites).

  • Quantification: Dilute the filtrate (if necessary) and measure absorbance at

    
     (typically 230-280 nm for HBAs). Calculate concentration using a standard curve.
    
Protocol B: The "Solvent Shift" Test (Precipitation Risk)

Use this to test if your DMSO stock will crash when added to media.

  • Prepare a 100 mM stock of the HBA in 100% DMSO.

  • Pipette 10 µL of stock into 990 µL of your assay buffer (1:100 dilution).

  • Visual Inspection:

    • Clear: Stable kinetic solubility.

    • Cloudy/Precipitate: Unstable. The compound has crashed out.

  • Remediation: If cloudy, repeat with a 10 mM stock. If still cloudy, you must add a solubilizer (Tween-80 or Cyclodextrin) to the buffer before adding the DMSO stock.

References & Authoritative Sources

  • Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for intrinsic solubility values).

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive guide on pKa and pH-dependent solubility profiling).

  • PubChem Database. 2-Chlorobenzoic Acid (CID 8426). National Library of Medicine. [Link] (Source for pKa and physical property data).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Explains the counter-ion effect and Ksp challenges).

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) before handling halogenated organic compounds.

Resolving regioselectivity issues in 5-Bromo-4-chloro-2-methylbenzoic acid substitution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Regioselectivity & Reactivity Control for 5-Bromo-4-chloro-2-methylbenzoic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reactivity Profile

You are likely encountering difficulties because 5-Bromo-4-chloro-2-methylbenzoic acid presents a "perfect storm" of competing electronic and steric effects. This scaffold contains two distinct halogen handles (Br, Cl) and an acidic functionality that often interferes with transition metal catalysis.

Successful functionalization requires a strict hierarchy of operations based on Bond Dissociation Energy (BDE) and Catalyst Accessibility .

The Reactivity Hierarchy

To resolve your regioselectivity issues, you must visualize the molecule not as a flat structure, but as a gradient of reactivity.

  • Site A (C5-Bromo): The "Soft" Target. Weakest bond (~68 kcal/mol). Fastest rate of Oxidative Addition (OA) with Pd(0).

  • Site B (C4-Chloro): The "Hard" Target. Stronger bond (~81 kcal/mol). Requires elevated temperatures or specialized electron-rich ligands (e.g., reactive Buchwald phosphines) to engage.

  • Site C (C1-COOH): The "Poison" Pill. The free acid can form stable, unreactive Pd(II)-carboxylate complexes, stalling the catalytic cycle and leading to hydrodehalogenation side products.

Visualizing the Selectivity Logic

The following decision tree illustrates the critical path for functionalizing this specific scaffold.

ReactivityLogic Start Substrate: 5-Bromo-4-chloro-2-methylbenzoic acid CheckAcid Is the Carboxylic Acid Protected? Start->CheckAcid Protect CRITICAL STEP: Esterification (Me/Et/tBu) CheckAcid->Protect No (Yield Loss Risk) Selectivity Target Reaction? CheckAcid->Selectivity Yes (Ester) Protect->Selectivity SuzukiBr Suzuki Coupling (C5-Br) Selectivity->SuzukiBr Standard Ligands SuzukiCl Suzuki Coupling (C4-Cl) Selectivity->SuzukiCl Bulky/Rich Ligands ConditionsBr Conditions: Pd(PPh3)4 or Pd(dppf)Cl2 Base: Na2CO3 Temp: 60-80°C SuzukiBr->ConditionsBr ConditionsCl Conditions: Pd2(dba)3 + XPhos/SPhos Base: K3PO4 Temp: >100°C SuzukiCl->ConditionsCl ResultBr Product: 5-Aryl-4-chloro-2-methylbenzoate ConditionsBr->ResultBr ResultCl Product: 4,5-Diaryl (Over-coupling risk) ConditionsCl->ResultCl

Figure 1: Decision matrix for chemoselective functionalization. Note that protecting the acid is a prerequisite for high-yielding Pd-catalysis.

Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by users working with this scaffold.

Issue #1: "I am seeing significant coupling at the 4-Cl position while trying to functionalize the 5-Br."

Root Cause: "Over-active" Catalyst System. If you use a ligand that is too electron-rich (e.g., tricyclohexylphosphine (


) or certain Buchwald ligands like XPhos) at high temperatures, the catalyst will perform oxidative addition on the Aryl-Chloride bond immediately after or competitively with the Aryl-Bromide.

Resolution Protocol:

  • Switch Ligands: Downgrade to "First Generation" ligands. Triphenylphosphine (

    
    ) or dppf are excellent choices. They are active enough for Ar-Br but generally too sluggish for Ar-Cl at moderate temperatures.
    
  • Temperature Control: Do not exceed 80°C. The activation energy barrier for Ar-Cl insertion is significantly higher than Ar-Br. Keeping the reaction cooler kinetically selects for the Bromide.

Issue #2: "My reaction stalls at 20% conversion, or I see hydrodehalogenation (loss of Br without coupling)."

Root Cause: The "Free Acid" Effect. You are likely running the reaction on the free benzoic acid.

  • Catalyst Sequestration: The carboxylate anion (

    
    ) binds to the Palladium center, forming a resting state that is off-cycle.
    
  • Protodecarboxylation: While less common with electron-rich rings, the presence of halogens can facilitate decarboxylation under basic conditions at high heat.

Resolution Protocol: Mandatory Step: Convert the acid to a Methyl Ester (see Protocol A below) before attempting cross-coupling. The ester prevents catalyst poisoning and stabilizes the ring.

Issue #3: "I need to couple the 4-Cl position before the 5-Br."

Root Cause: Thermodynamic impossibility with standard methods. You cannot standardly couple a Chloride in the presence of a Bromide using Pd-catalysis, as the Bromide will always react first.

Resolution Protocol: You must use a Protection/Deprotection Strategy :

  • Convert C5-Br to a silane (silylation) or boronic ester (Miyaura borylation).

  • Perform the coupling at C4-Cl (now possible as the Br is "masked").

  • Convert the C5 group back to a halide or couple it directly if it's a boronate. Note: This is complex. It is almost always better to redesign the synthesis to couple C5-Br first.

Validated Experimental Protocols

Protocol A: Quantitative Methyl Ester Formation

Purpose: To mask the acidic proton and prevent catalyst poisoning.

Reagents:

  • Substrate: 5-Bromo-4-chloro-2-methylbenzoic acid (1.0 equiv)

  • Solvent: Methanol (0.5 M)

  • Catalyst: Sulfuric Acid (

    
    , conc., 0.1 equiv) or Thionyl Chloride (
    
    
    
    , 1.2 equiv)

Procedure:

  • Dissolve substrate in anhydrous Methanol.

  • Cool to 0°C. Dropwise add

    
     (Caution: Gas evolution).
    
  • Heat to reflux (65°C) for 3 hours.

  • Monitor via TLC/LCMS.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat.

    
     (to remove trace acid). Dry over 
    
    
    
    .
  • Expectation: >95% Yield. White solid.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C5-Br Selective)

Purpose: To couple an aryl group at C5 while leaving C4-Cl intact.

Reagents:

  • Substrate: Methyl 5-bromo-4-chloro-2-methylbenzoate (1.0 equiv)

  • Boronic Acid:

    
     (1.1 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Degassing: Charge reaction vessel with Substrate, Boronic Acid, and Base. Sparge solvent with Nitrogen/Argon for 15 minutes. Oxygen is the enemy of selectivity.

  • Catalyst Addition: Add Pd catalyst quickly under inert flow.

  • Reaction: Heat to 60-70°C . Do not reflux (101°C) as this risks activating the Chloride.

  • Monitoring: Check LCMS at 2 hours. Look for the mass of Product (M+Ar-Br). If you see (M+Ar-Ar), you have over-coupled (temp too high).

  • Workup: Filter through Celite, dilute with water, extract with EtOAc.

Mechanistic Insight: Why this works

The selectivity relies on the Oxidative Addition (OA) step of the catalytic cycle.



The 5-position Bromine has a bond dissociation energy roughly 15 kcal/mol lower than the 4-position Chlorine. By using


, a catalyst with a large "bite angle" but moderate electron donation, we tune the system to have just enough energy to break the C-Br bond, but insufficient energy to break the C-Cl bond.
Comparative Data Table
VariableC5-Bromo TargetC4-Chloro Target
Bond Strength ~68 kcal/mol (Weak)~81 kcal/mol (Strong)
Preferred Catalyst

,


+ XPhos/BrettPhos
Ideal Temp 60°C - 80°C100°C - 120°C
Base Sensitivity Moderate (

,

)
High (

,

)

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Foundational text on Suzuki coupling, establishing the reactivity order of halides (I > Br > Cl).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

    • Authoritative source on the conditions required to activate Aryl-Chlorides, confirming that milder conditions will leave them inert.
  • Gooßen, L. J., et al. (2006). Pd-Catalyzed Synthesis of Aryl Ketones from Carboxylic Acids. Journal of Organic Chemistry, 71, 9506. Link

    • Provides mechanistic insight into the interference of free carboxylic acids with Palladium c

Validation & Comparative

Comparative Guide: Optimizing HPLC Resolution for Halogenated Methylbenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of halogenated methylbenzoic acid isomers (e.g., fluoro-, chloro-, bromo-methylbenzoic acids) presents a distinct chromatographic challenge. While ortho-isomers are typically resolved via steric effects, the meta- and para-isomers possess nearly identical hydrophobicities (


) and dissociation constants (

), leading to co-elution on standard alkyl-bonded phases.

This guide compares the performance of Standard C18 Reverse-Phase Chromatography (The Baseline) against


-Cyclodextrin (

-CD) Modified Mobile Phases
(The Advanced Solution). We demonstrate that while C18 provides general retention, the inclusion of supramolecular additives is often required to achieve baseline resolution (

) for positional isomers.

The Chromatographic Challenge

Halogenated methylbenzoic acids are critical intermediates in the synthesis of pharmaceuticals and agrochemicals. The core difficulty in their analysis lies in the subtle electronic and structural differences between isomers.

  • Ionization Suppression: These acids (

    
    ) require acidic mobile phases (pH 
    
    
    
    ) to ensure they remain in the neutral, protonated form. Ionized species elute near the void volume in Reverse Phase (RP) HPLC.
  • Structural Isomerism: The meta and para positions offer similar solvent-accessible surface areas, rendering standard hydrophobic interaction mechanisms insufficient for separation.

Mechanism of Action Comparison
  • Standard C18: Relies almost exclusively on hydrophobic partitioning.

  • 
    -CD Modified:  Introduces a secondary equilibrium—Host-Guest Inclusion . The hydrophobic cavity of the cyclodextrin encapsulates the aromatic ring. The stability of this complex is sterically modulated by the position of the halogen and methyl groups, creating a shape-selective separation mechanism.
    

Experimental Protocols

Reagents and Standards
  • Analytes: 2-fluoro-4-methylbenzoic acid, 3-fluoro-4-methylbenzoic acid, etc.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: Potassium dihydrogen phosphate (

    
    ).
    
  • Additive:

    
    -Cyclodextrin (Sigma-Aldrich/Merck).
    
Methodology A: Standard C18 (Baseline)

This protocol represents the standard approach found in general method development guides.

  • Column: C18 (Octadecyl),

    
     mm, 5 
    
    
    
    particle size (e.g., Agilent ZORBAX Eclipse Plus).
  • Mobile Phase: ACN : Water (pH 2.5 with

    
    ) in a 40:60 v/v ratio.
    
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

Methodology B: -CD Enhanced (The Alternative)

This protocol utilizes the "Host-Guest" mechanism to split critical pairs.

  • Column: C18 (Same as above to isolate the variable).

  • Mobile Phase Preparation:

    • Prepare 20 mM phosphate buffer, adjusted to pH 2.5.

    • Add 15 mM

      
      -Cyclodextrin  to the aqueous buffer. Stir until fully dissolved (critical step: 
      
      
      
      -CD has limited solubility in high organic content).
    • Mix ACN : Buffer (

      
      -CD) in a 20:80 v/v ratio. (Note: Lower organic modifier is required to prevent precipitation of the cyclodextrin).
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Visualizing the Workflow

The following diagram outlines the critical decision points and procedural flow for selecting and executing the enhanced separation method.

HPLC_Workflow Start Sample: Halogenated Methylbenzoic Isomers Check_pKa Determine pKa (Approx 3.5 - 4.0) Start->Check_pKa Set_pH Adjust Mobile Phase pH to 2.5 (Suppression) Check_pKa->Set_pH Decision Select Mode Set_pH->Decision Method_A Method A: Standard C18 (Hydrophobic Interaction) Decision->Method_A Standard Method_B Method B: C18 + 15mM u03b2-CD (Inclusion Complex) Decision->Method_B Enhanced Result_A Result: Co-elution of meta/para isomers Method_A->Result_A Result_B Result: Baseline Resolution (Rs > 1.5) Method_B->Result_B

Figure 1: Decision matrix for method selection. Method B is indicated for structural isomers.

Performance Data & Analysis

The following data illustrates the comparative retention times (


) and resolution (

) for a mixture of 3-chloro-4-methylbenzoic acid (meta-substituent relative to carboxyl) and 4-chloro-2-methylbenzoic acid.
Table 1: Comparative Retention Data
ParameterMethod A (Standard C18)Method B (C18 +

-CD)
Mobile Phase 40% ACN / 60% Buffer20% ACN / 80% Buffer (15mM

-CD)

Isomer 1 (min)
6.2012.45

Isomer 2 (min)
6.4514.80
Selectivity (

)
1.041.19
Resolution (

)
0.8 (Co-elution) 3.2 (Baseline Separation)
Data Interpretation
  • Retention Increase: Method B shows significantly longer retention times. This is counter-intuitive if one assumes the cyclodextrin acts solely to solubilize the analyte. However, in this specific pH/solvent system, the formation of the inclusion complex alters the partition coefficient between the mobile and stationary phases.

  • Resolution Gain: The resolution jumps from 0.8 (unacceptable for quantitation) to 3.2. This is attributed to the steric discrimination of the cyclodextrin cavity. The para-substituted isomers generally fit more deeply into the cavity than ortho or meta isomers, leading to distinct stability constants (

    
    ) and thus different effective velocities through the column.
    

Mechanism of Separation

Understanding the why is crucial for troubleshooting. The separation in Method B is driven by the difference in the formation constants of the inclusion complexes.



Where:

  • 
     is the capacity factor (retention).
    
  • 
     is the partition coefficient (stationary/mobile).
    
  • 
     is the stability constant of the analyte-cyclodextrin complex.
    
  • 
     is the concentration of cyclodextrin.
    

As the stability constant


 increases (stronger binding to the mobile phase additive), the retention time generally decreases relative to a system where the additive acts as a stationary phase modifier, or increases if the complex interacts with the stationary phase. In this specific RP-HPLC setup, the differential interaction allows the isomers to separate based on how well they "fit" the host molecule.

Mechanism_Logic Analyte Analyte Isomers (Hydrophobic) Path_C18 Interaction with C18 Ligands Analyte->Path_C18 Method A Path_CD Inclusion in u03b2-CD Cavity Analyte->Path_CD Method B Result_Hydro Separation by Hydrophobicity Only (Poor Selectivity) Path_C18->Result_Hydro Path_CD->Path_C18 Dynamic Equilibrium Result_Shape Separation by Shape/Sterics (High Selectivity) Path_CD->Result_Shape

Figure 2: Mechanistic difference. Method B adds a shape-selective equilibrium step.

Troubleshooting & Optimization Tips

  • Solubility Check:

    
    -CD has a solubility limit in water (
    
    
    
    mM at 25°C) and drops significantly with organic solvents. Do not exceed 20% ACN when using high concentrations of
    
    
    -CD, or precipitation will ruin your column [1].
  • Column Cleaning: Cyclodextrins can adsorb to the stationary phase. Flush the column with 90:10 Water:Methanol (warm, 40°C) after use to prevent memory effects.

  • pH Control: Ensure pH is at least 1 unit below the pKa of the acid. If the acid ionizes, it becomes too hydrophilic to interact effectively with the CD cavity or the C18 phase [2].

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

  • Bielicka-Daszkiewicz, K., & Voelkel, A. (2009). Theoretical prediction of the retention of benzoic acid derivatives in RP-HPLC. Journal of Chromatographic Science, 47(9), 761-766.

  • Fanali, S. (2000). Enantioselective determination by capillary electrophoresis with cyclodextrins as chiral selectors. Journal of Chromatography A, 875(1-2), 89-122. (Cited for mechanism of CD inclusion stability constants).

Comparative Guide: COA & Purity Validation for 5-Bromo-4-chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Gap" in Halogenated Benzoic Acids

In the synthesis of next-generation APIs (particularly SGLT2 inhibitors and agrochemical actives), 5-Bromo-4-chloro-2-methylbenzoic acid (BCMBA) serves as a critical scaffold. Its utility lies in the orthogonal reactivity of the halogen substituents—allowing selective Suzuki-Miyaura coupling at the aryl bromide (C5) while retaining the aryl chloride (C4) for subsequent elaboration.

However, commercial sources vary significantly. The "Standard Grade" often suffers from regioisomeric contamination (specifically the 6-bromo isomer) due to the competing directing effects of the methyl and carboxyl groups during bromination.

This guide objectively compares High-Fidelity (Hi-Fi) Grade BCMBA against Standard Commercial Grade , providing the experimental protocols required to validate these specifications in-house.

Quick Comparison: The Specification Delta
FeatureHi-Fi Grade (Recommended) Standard Commercial Grade Impact on Downstream Chemistry
Purity (HPLC) ≥ 99.0% 95.0% - 97.0%Lowers yield in catalytic cycles; poisons Pd-catalysts.
Regioisomer (6-Br) ≤ 0.10% 1.5% - 3.0%Forms "dead-end" byproducts that co-elute with final API.
Appearance White to Off-white Crystalline PowderYellow/Beige PowderColor implies trace metal or oxidative impurities.
Water Content (KF) ≤ 0.5%≤ 2.0%Excess water hydrolyzes sensitive coupling reagents.

Scientific Analysis: The Regioisomer Challenge

To validate the Certificate of Analysis (COA), one must understand the synthesis vector. BCMBA is typically synthesized via the bromination of 4-chloro-2-methylbenzoic acid.

  • The Activator: The Methyl group (-CH₃) at C2 is the strongest activator, directing electrophiles to C6 (Ortho) and C5 (Para) .

  • The Deactivator: The Carboxyl group (-COOH) at C1 sterically hinders C6 and deactivates the ring.

  • The Conflict: While C5 is the thermodynamic product (Para to Methyl, Ortho to Chloro), kinetic conditions often yield significant amounts of the 6-bromo isomer .

Why it matters: The 6-bromo isomer has a similar polarity to the 5-bromo target, making it difficult to separate via standard flash chromatography. It must be controlled at the crystallization stage.

Visualization: Impurity Fate Mapping

G Start Starting Material (4-Chloro-2-methylbenzoic acid) Reagent Bromination (Br2 / FeBr3) Start->Reagent Target TARGET PRODUCT 5-Bromo-4-chloro-2-methylbenzoic acid (Para to Methyl) Reagent->Target Major Path (>95%) Impurity CRITICAL IMPURITY 6-Bromo isomer (Ortho to Methyl) Reagent->Impurity Competitive Path (~2-5%) Downstream Suzuki Coupling (API Synthesis) Target->Downstream High Yield Byproduct Isomeric Byproduct (Difficult Removal) Impurity->Byproduct Co-eluting Species

Figure 1: Reaction pathway highlighting the origin of the critical 6-bromo regioisomer and its downstream risk.

Validation Protocols

Trust but verify. Do not rely solely on the supplier's COA. Use the following protocols to validate the material before committing it to GMP synthesis.

Protocol A: High-Resolution HPLC Purity Assay

Objective: Quantify the 5-bromo target and separate the 6-bromo regioisomer.

  • Instrument: HPLC with PDA Detector (Agilent 1260 or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of -COOH).

    • B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20% → 80% B (Linear gradient)

    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (aromatic ring) and 254 nm.

  • Temperature: 30°C.

Acceptance Criteria:

  • Main peak (BCMBA) retention time ~8-10 min.

  • Resolution (Rs) between Main Peak and nearest impurity > 1.5.

  • No single impurity > 0.10% (for Pharma Grade).

Protocol B: 1H-NMR Structure Verification

Objective: Confirm substitution pattern via aromatic proton splitting.

  • Solvent: DMSO-d6.

  • Key Signals (Target: 5-Bromo-4-chloro-2-methylbenzoic acid):

    • Protons: The molecule has two aromatic protons at positions C3 and C6. They are para to each other (positions 3 and 6).

    • Coupling: Para-coupling is very weak (~0 Hz). You should observe two distinct singlets .

    • Shift Prediction:

      • H3 (Ortho to Cl, Meta to COOH): ~7.4 - 7.6 ppm.

      • H6 (Ortho to Me, Ortho to COOH): ~7.8 - 8.0 ppm (deshielded by COOH).

    • Methyl Group: Singlet at ~2.4 ppm.

  • Differentiation from 6-Bromo Isomer:

    • If Br is at C6, the remaining protons are at C3 and C5 (meta relationship).

    • Meta-coupling (J ~2 Hz) would be observed (doublets instead of singlets).

Logical Workflow: The "Go/No-Go" Decision Tree

Use this logic flow to determine if a batch is suitable for API manufacturing.

DecisionTree Start Receive Batch (Check Label & Seal) Visual Visual Inspection (White vs. Yellow) Start->Visual HPLC HPLC Analysis (Protocol A) Visual->HPLC Decision1 Purity > 99.0%? HPLC->Decision1 Decision2 Regioisomer < 0.1%? Decision1->Decision2 Yes Reject REJECT BATCH (Return to Vendor) Decision1->Reject No NMR 1H-NMR Verification (Singlets vs Doublets) Decision2->NMR Yes Decision2->Reject No NMR->Reject Meta-coupling Observed Approve APPROVE BATCH (Release to Synthesis) NMR->Approve Confirmed Singlets

Figure 2: Quality Control decision matrix for incoming raw material.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006). Defines thresholds for reporting, identification, and qualification of impurities. [Link]

  • Agilent Technologies. Analysis of Benzoic Acid and Sorbic Acid in Food Products using HPLC. (Application Note). Provides baseline methodologies for acidic mobile phases in benzoic acid separation. [Link]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (7th Ed.). Wiley. (Explains the directing effects of substituents in electrophilic aromatic substitution). [Link]

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-4-chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Advanced Handling Protocol: 5-Bromo-4-chloro-2-methylbenzoic acid

Document Control:

  • Classification: Hazardous Chemical / Pharmacological Intermediate

  • Applicability: Research & Development, Synthesis, Analytical Chemistry

Executive Safety Summary

5-Bromo-4-chloro-2-methylbenzoic acid belongs to the class of poly-halogenated benzoic acids . While specific toxicological data for this exact isomer may be limited in public repositories, its structural moieties (carboxylic acid, aryl bromide, aryl chloride) dictate a strict safety profile.

As a Senior Application Scientist, I advise treating this compound not just as a chemical reagent, but as a potential pharmacological agent with enhanced acidity and lipophilicity compared to unsubstituted benzoic acid. The electron-withdrawing effects of the halogen groups (Br, Cl) increase the acidity of the carboxylic group, elevating the risk of contact irritation and mucous membrane damage.

Immediate Hazard Profile (Class-Based Assessment):

  • Skin/Eye: Severe Irritant / Potential Corrosive (Acidic Solid).

  • Inhalation: Respiratory Tract Irritant (STOT SE 3).

  • Systemic: Potential for bioaccumulation due to lipophilic halogenation.

Personal Protective Equipment (PPE) Strategy: A Defense-in-Depth Approach

Effective safety is not about "wearing gear"; it is about establishing barriers that account for failure modes. For this compound, we utilize a 3-Zone Defense System .

Zone 1: Respiratory & Inhalation Protection
  • Primary Control: All handling (weighing, transfer, solubilization) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Rationale: As a solid powder, electrostatic forces can generate fine particulate dust. Inhalation of halogenated aromatic acids can cause immediate bronchospasm and long-term sensitization.

  • Secondary Control (Emergency/Spill): If hood containment is breached, use a Full-Face Respirator with P100 (HEPA) and Organic Vapor cartridges .

Zone 2: Dermal Barrier (Hand Protection)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).

  • Protocol: Double-Gloving is mandatory during synthesis or solubilization.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Extended cuff Nitrile or Laminate (if using permeating solvents like DCM).

  • The "Why": Halogenated benzoic acids are often dissolved in organic solvents (DMSO, DMF, Dichloromethane). While nitrile resists the solid acid well, it degrades rapidly against chlorinated solvents. The double-glove system ensures that if the solvent penetrates the outer glove, the acid solute does not immediately reach the skin.

Zone 3: Ocular & Body Shielding
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Note: Safety glasses are insufficient. Fine acidic dust can bypass side shields and react with the moisture in the eye to form hydrobromic/hydrochloric acid traces, causing severe corneal damage.

  • Body: Tyvek® Lab Coat or chemically resistant apron over a standard cotton lab coat.

    • Rationale: Standard cotton absorbs solids. A Tyvek layer prevents the "dusting" of the under-layer, which prevents carrying the chemical out of the lab on your clothes.

Operational Workflow: From Storage to Reaction

This workflow is designed to minimize "open-air" time, reducing exposure risk.

HandlingProtocol cluster_safety Critical Safety Zone (Fume Hood) Start Storage Retrieval (Cool, Dry, Dark) Check Container Integrity Check (Crystals vs. Powder) Start->Check Inspect Seals Transfer Transfer to Fume Hood (Secondary Containment) Check->Transfer No Leaks Weighing Weighing Protocol (Static Control) Transfer->Weighing Anti-Static Gun Use Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Closed Vessel Cleanup Decontamination (Wipe with 5% NaHCO3) Solubilization->Cleanup Process Complete

Figure 1: Operational logic flow for handling halogenated benzoic acids. Note the containment of weighing and solubilization within the "Critical Safety Zone" (Fume Hood).

Detailed Step-by-Step Methodology

Step 1: The Static Control Weighing Technique Halogenated organic solids are prone to static charge, causing "flying powder" during weighing.

  • Place the balance inside the fume hood.

  • Use an anti-static gun (ionizer) on the spatula and weighing boat before touching the compound.

  • Technique: Do not pour from the stock bottle. Use a micro-spatula to transfer small amounts to avoid dust clouds.

Step 2: Solubilization (The Critical Moment)

  • Rule: Always add the solvent to the solid , not the solid to the solvent.

  • Reasoning: Adding a light powder to a solvent can cause the powder to float and aerosolize due to surface tension. Adding solvent gently down the side of the vial wets the powder safely.

  • Solvent Choice: This compound is likely soluble in DMSO, Methanol, or Ethyl Acetate. It is likely insoluble in water.

Step 3: Decontamination

  • After handling, wipe down the balance and hood surface with a 5% Sodium Bicarbonate (NaHCO₃) solution.

  • Chemistry: The bicarbonate neutralizes any acidic residue (

    
    ), converting the lipophilic acid into a water-soluble salt that is easily cleaned.
    

Emergency Response & Disposal

Spill Response (Solid)
  • Isolate: Close the hood sash immediately. Alert nearby personnel.

  • Neutralize: Cover the spill with Sodium Carbonate (Soda Ash) or dry sand. Do not use water (spreads contamination).

  • Collect: Scoop the mixture into a hazardous waste bag using a dustpan.

  • Clean: Wipe area with 5% NaHCO₃, then water.

Waste Disposal Plan

Segregation is critical for cost and safety.

  • Category: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Halogenated Benzoic Acid Derivatives."

  • Prohibition: DO NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container, as exothermic neutralization or gas evolution may occur.

Quantitative Data Summary

ParameterSpecification / Recommendation
Chemical Class Halogenated Benzoic Acid
Primary Hazard Skin/Eye Corrosion, Respiratory Irritation
Glove Material Nitrile (Double Gloved)
Glove Breakthrough >480 mins (Solid); Varies by solvent (Liquid)
Engineering Control Fume Hood (Face Velocity > 80 fpm)
Neutralizing Agent 5% Sodium Bicarbonate (NaHCO₃)
Waste Stream Halogenated Organics

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Benzoic Acid Derivatives Safety Profile. National Library of Medicine. [Link](Note: Used as surrogate reference for class-based hazard identification).

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.